9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene
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Overview
Description
9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene is an organic compound known for its unique electronic and photophysical properties. It is a derivative of anthracene, where two pyridylvinyl groups are attached to the 9 and 10 positions of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of solvents like dichloromethane or methanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the anthracene core, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .
Scientific Research Applications
9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and as a building block for organic semiconductors.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Mechanism of Action
The mechanism by which 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene exerts its effects is primarily through its electronic structure. The compound acts as an electron donor-acceptor system, where the pyridyl groups facilitate charge transfer. This charge transfer is crucial for its applications in electronic and photonic devices. The interaction with metal surfaces can lead to effective charge separation, enhancing its performance in devices like OLEDs .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of pyridylvinyl groups.
Anthracene: The parent compound without any substituents.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of pyridylvinyl groups.
Uniqueness: 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene is unique due to its pyridylvinyl groups, which enhance its electron donor-acceptor properties and make it highly suitable for applications in organic electronics and photonics. Its ability to form stable complexes with metals and its strong fluorescence make it stand out among similar compounds .
Properties
Molecular Formula |
C28H20N2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(E)-2-[10-[(E)-2-pyridin-4-ylethenyl]anthracen-9-yl]ethenyl]pyridine |
InChI |
InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H/b11-9+,12-10+ |
InChI Key |
MUGVFODJPVTKOB-WGDLNXRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=NC=C4)C=CC=C3)/C=C/C5=CC=NC=C5 |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Origin of Product |
United States |
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